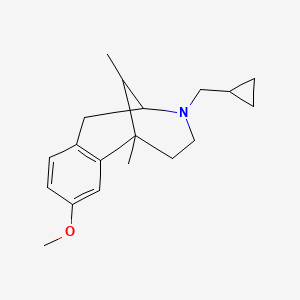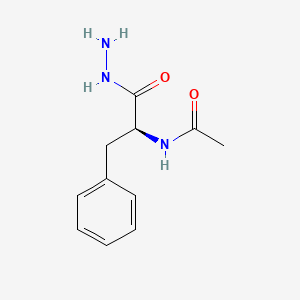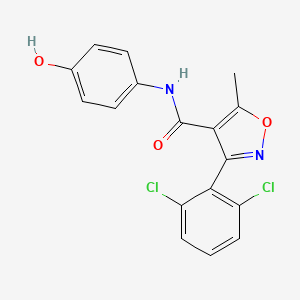![molecular formula C29H35Cl2N3Ru B13822458 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene, also known as IMes, is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is widely used in organometallic chemistry due to its strong electron-donating properties and stability. It is particularly valuable in catalysis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene can be synthesized through the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent the highly reactive carbene from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: Acts as a ligand in cross-coupling reactions.
Oxidation and Reduction Reactions: Participates in redox reactions as a catalyst.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metals such as rhodium, ruthenium, and palladium.
Substitution Reactions: Often use aryl chlorides or aryl triflates and arylboronic acids.
Oxidation and Reduction Reactions: Utilize reagents like hydrogen gas or boronate esters.
Major Products Formed
Coordination Reactions: Metal-carbene complexes.
Substitution Reactions: Coupled organic products.
Oxidation and Reduction Reactions: Reduced or oxidized organic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and polymers
Wirkmechanismus
The mechanism by which 1,3-bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene exerts its effects involves its strong electron-donating properties. As a nucleophilic carbene, it forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include metal centers in coordination complexes, and the pathways involved often relate to electron transfer and bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another NHC ligand with bulkier substituents.
1,3-Bis(mesityl)imidazolium chloride: A similar compound with different substituents on the imidazole ring
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazol-2-ylidene is unique due to its balance of steric and electronic properties, making it highly effective in catalysis. Its trimethylphenyl groups provide both stability and reactivity, distinguishing it from other NHC ligands .
Eigenschaften
Molekularformel |
C29H35Cl2N3Ru |
|---|---|
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H26N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-12H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
TUHBQGUMJPQNAC-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CCCC3=CC=CC=N3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)

![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)





![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
